molecular formula C17H20N4O3 B14602877 9-Butyl-8-(4-methoxy-phenyl)-1-methyl-3,9-dihydro-purine-2,6-dione CAS No. 61080-43-1

9-Butyl-8-(4-methoxy-phenyl)-1-methyl-3,9-dihydro-purine-2,6-dione

Cat. No.: B14602877
CAS No.: 61080-43-1
M. Wt: 328.4 g/mol
InChI Key: LJUAQILBBMOVIR-UHFFFAOYSA-N
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Description

9-Butyl-8-(4-methoxy-phenyl)-1-methyl-3,9-dihydro-purine-2,6-dione is a synthetic organic compound belonging to the class of purines Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-8-(4-methoxy-phenyl)-1-methyl-3,9-dihydro-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzylamine and butylamine.

    Condensation Reaction: The starting materials undergo a condensation reaction with a suitable aldehyde or ketone to form an intermediate.

    Cyclization: The intermediate is then cyclized to form the purine ring structure.

    Functional Group Modification: The final step involves the modification of functional groups to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-8-(4-methoxy-phenyl)-1-methyl-3,9-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Butyl-8-(4-methoxy-phenyl)-1-methyl-3,9-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Butyl-8-(4-methoxy-phenyl)-1-methyl-3,9-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Theophylline: Used in the treatment of respiratory diseases.

Uniqueness

9-Butyl-8-(4-methoxy-phenyl)-1-methyl-3,9-dihydro-purine-2,6-dione is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61080-43-1

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

9-butyl-8-(4-methoxyphenyl)-1-methyl-3H-purine-2,6-dione

InChI

InChI=1S/C17H20N4O3/c1-4-5-10-21-14(11-6-8-12(24-3)9-7-11)18-13-15(21)19-17(23)20(2)16(13)22/h6-9H,4-5,10H2,1-3H3,(H,19,23)

InChI Key

LJUAQILBBMOVIR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)OC

Origin of Product

United States

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